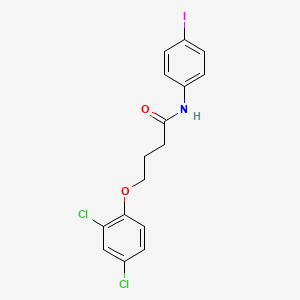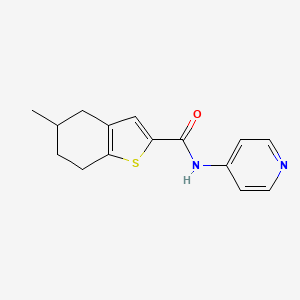![molecular formula C23H20N2O2 B4745702 N-{2-[(allylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4745702.png)
N-{2-[(allylamino)carbonyl]phenyl}-4-biphenylcarboxamide
Overview
Description
N-{2-[(allylamino)carbonyl]phenyl}-4-biphenylcarboxamide, also known as ABT-888 or Veliparib, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor. PARP is an enzyme that repairs DNA damage, and its inhibition can lead to synthetic lethality in cancer cells with defects in DNA repair pathways. ABT-888 has been extensively studied for its potential as a cancer therapeutic and has shown promising results in preclinical and clinical trials.
Mechanism of Action
N-{2-[(allylamino)carbonyl]phenyl}-4-biphenylcarboxamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. N-{2-[(allylamino)carbonyl]phenyl}-4-biphenylcarboxamide specifically targets PARP1 and PARP2, which are involved in the repair of single-strand breaks in DNA. Inhibition of PARP1 and PARP2 leads to the accumulation of single-strand breaks, which can be converted to double-strand breaks during DNA replication. Cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2, are particularly sensitive to PARP inhibition.
Biochemical and Physiological Effects
N-{2-[(allylamino)carbonyl]phenyl}-4-biphenylcarboxamide has been shown to enhance the cytotoxicity of DNA-damaging agents such as chemotherapy and radiation therapy. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. N-{2-[(allylamino)carbonyl]phenyl}-4-biphenylcarboxamide has been shown to have minimal toxicity in normal cells, making it a promising cancer therapeutic. However, it has been reported to have off-target effects on other enzymes, such as tankyrase, which may limit its efficacy.
Advantages and Limitations for Lab Experiments
N-{2-[(allylamino)carbonyl]phenyl}-4-biphenylcarboxamide has several advantages for lab experiments. It is a potent and specific PARP inhibitor, making it a valuable tool for studying the role of PARP in DNA repair pathways. It has also been shown to enhance the cytotoxicity of DNA-damaging agents, making it a useful tool for studying combination therapies. However, N-{2-[(allylamino)carbonyl]phenyl}-4-biphenylcarboxamide has limitations as well. It has off-target effects on other enzymes, which may complicate interpretation of results. Additionally, its efficacy may be limited in cancers with intact DNA repair pathways.
Future Directions
There are several future directions for research on N-{2-[(allylamino)carbonyl]phenyl}-4-biphenylcarboxamide. One area of interest is the development of biomarkers to predict response to PARP inhibitors. Another area of interest is the development of combination therapies that target multiple DNA repair pathways. Additionally, there is interest in developing PARP inhibitors with improved potency and selectivity. Finally, there is interest in studying the role of PARP inhibitors in other diseases, such as neurodegenerative diseases and inflammation.
Scientific Research Applications
N-{2-[(allylamino)carbonyl]phenyl}-4-biphenylcarboxamide has been extensively studied for its potential as a cancer therapeutic. It has been shown to enhance the cytotoxicity of DNA-damaging agents such as chemotherapy and radiation therapy by inhibiting the repair of DNA damage. N-{2-[(allylamino)carbonyl]phenyl}-4-biphenylcarboxamide has been tested in a variety of cancer types, including breast, ovarian, lung, and pancreatic cancer. It has also been studied in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors.
properties
IUPAC Name |
2-[(4-phenylbenzoyl)amino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-2-16-24-23(27)20-10-6-7-11-21(20)25-22(26)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h2-15H,1,16H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCSCWBDOWVPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-indolinecarboxamide](/img/structure/B4745623.png)
![2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4745625.png)

![3-[(4-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4745627.png)
![N-(3-bromobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4745632.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4745638.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B4745646.png)


![4-methoxy-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4745677.png)
![{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B4745680.png)

![ethyl 4-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-3-oxobutanoate](/img/structure/B4745709.png)
![1-[(4-tert-butylbenzyl)oxy]-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4745725.png)